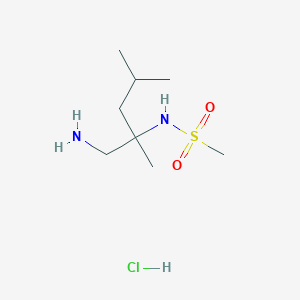
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ is a benzotriazole derivative that has been synthesized using a variety of methods, and its unique structure has been found to have several biochemical and physiological effects.
作用機序
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide exerts its effects by inhibiting the activity of the Notch signaling pathway, which plays a critical role in the regulation of cell fate and differentiation. Specifically, this compound binds to the active site of the γ-secretase complex, which is responsible for the cleavage of Notch receptors, leading to the inhibition of Notch signaling.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to promote the differentiation of neural stem cells into neurons, which may have therapeutic implications for neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of using N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively stable, making it suitable for long-term storage and experimentation. However, one of the limitations of using this compound is its specificity for the Notch signaling pathway, which may limit its potential applications in other areas of research.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide, including the exploration of its potential applications in other areas of research beyond cancer and neurodegenerative diseases. Additionally, further research is needed to understand the specific mechanisms by which this compound exerts its effects on the Notch signaling pathway, which may lead to the development of more targeted therapies. Finally, research is needed to optimize the synthesis method of this compound to improve its yield and purity, making it more accessible for scientific research.
合成法
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide can be synthesized using several methods, including the reaction of 2,3-dihydro-1-benzofuran with N-methyl-2H-benzotriazole-4-carboxylic acid, followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography, yielding this compound in high purity and yield.
科学的研究の応用
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide has been found to have several potential applications in scientific research. One of the most significant applications is in the field of cancer research, where this compound has been shown to inhibit the activity of Notch signaling pathway, which plays a critical role in the development and progression of various cancers. This compound has also been found to have potential applications in the field of neurodegenerative diseases, as it has been shown to promote the differentiation of neural stem cells into neurons, which may have therapeutic implications for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)-N-methyl-2H-benzotriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20(11-5-6-14-10(9-11)7-8-22-14)16(21)12-3-2-4-13-15(12)18-19-17-13/h2-6,9H,7-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITLCQXSVUADRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCC2)C(=O)C3=CC=CC4=NNN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)

![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)
